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Compound of Interest

Compound Name: 3,6-Dichloro-2-fluorobenzaldehyde

CAS No.: 916420-61-6

Cat. No.: B1390722 Get Quote

3,6-Dichloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves

as a critical building block in modern synthetic chemistry. Its strategic importance, particularly

for professionals in drug discovery and agrochemical research, stems from the unique interplay

of its three halogen substituents on the benzaldehyde core. The presence of chlorine and

fluorine atoms dramatically alters the molecule's electronic properties, reactivity, and metabolic

stability, making it a valuable synthon for creating complex, high-value molecules.[1][2][3]

The fluorine atom, known for its ability to enhance metabolic stability, improve binding affinity,

and modulate pKa, is a favored substituent in medicinal chemistry.[2] Concurrently, the two

chlorine atoms provide additional points for synthetic diversification and influence the

molecule's overall lipophilicity and crystalline structure.[3] This guide, authored from the

perspective of a Senior Application Scientist, provides a comprehensive overview of the core

physicochemical properties of 3,6-Dichloro-2-fluorobenzaldehyde, offering field-proven

insights into its characterization and handling.

Section 1: Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application in research and development. The properties of 3,6-Dichloro-2-
fluorobenzaldehyde are dictated by its unique substitution pattern.
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The quantitative physicochemical data for 3,6-Dichloro-2-fluorobenzaldehyde are

summarized below for rapid reference.

Property Value Source

IUPAC Name
3,6-dichloro-2-

fluorobenzaldehyde
[4]

CAS Number 916420-61-6 [4]

Molecular Formula C₇H₃Cl₂FO [4]

Molecular Weight 193.00 g/mol [4][5]

Appearance Solid (form may vary) [6]

Melting Point 60 - 63 °C [4]

Purity Typically ≥97% [4]

Sensitivity Air Sensitive [4][7]

Analysis of Properties
Molecular Weight: At 193.00 g/mol , the molecule's mass is significantly influenced by the

two chlorine atoms, which is a key consideration for stoichiometric calculations in synthesis

and for its behavior in mass spectrometry.[4][5]

Melting Point (60 - 63 °C): The melting point is relatively sharp, indicating a well-defined

crystalline structure. This temperature is substantially higher than that of many simpler

benzaldehydes (e.g., 2-fluorobenzaldehyde melts at -44.5 °C). This elevation is due to the

increased molecular weight and stronger intermolecular forces (dipole-dipole interactions

and van der Waals forces) imparted by the hefty chlorine atoms, which facilitate more

efficient crystal lattice packing. The purity of the sample directly impacts this value; impurities

typically depress the melting point and broaden the range.

Sensitivity: The compound is noted as being "Air Sensitive".[4][7] This is a critical handling

parameter. The aldehyde functional group is susceptible to oxidation, particularly when

exposed to atmospheric oxygen over time, which can convert it to the corresponding

carboxylic acid (3,6-dichloro-2-fluorobenzoic acid). This degradation compromises sample

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1390722?utm_src=pdf-body
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-fluorobenzaldehyde
https://www.fishersci.com/store/msds?partNumber=AC161511000&countryCode=US&language=en
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10513~~PDF~~MTR~~CGV4~~EN~~2025-09-18%2016:46:19~~2-Chloro-6-fluorobenzaldehyde~~
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-fluorobenzaldehyde
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10513~~PDF~~MTR~~CGV4~~EN~~2025-09-18%2016:46:19~~2-Chloro-6-fluorobenzaldehyde~~
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


purity and can interfere with subsequent reactions. Therefore, storage under an inert

atmosphere (e.g., nitrogen or argon) is imperative.

Section 2: Spectroscopic Profile for Structural
Verification
While specific spectral data for 3,6-dichloro-2-fluorobenzaldehyde is not broadly published,

its structure allows for a robust prediction of its spectroscopic characteristics based on well-

established principles. These predictions are vital for confirming the identity and purity of a

sample in a laboratory setting.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by

two key regions. The aldehyde proton (-CHO) would appear as a singlet significantly

downfield, typically in the δ 9.8-10.5 ppm range, due to the deshielding effect of the carbonyl

group. The two aromatic protons on the ring would appear as doublets in the aromatic region

(δ 7.0-8.0 ppm), with their precise shifts and coupling constants determined by their positions

relative to the three halogen substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show

seven distinct signals. The most downfield signal would correspond to the carbonyl carbon of

the aldehyde, typically found around δ 185-195 ppm. The remaining six signals would

correspond to the aromatic carbons, with their chemical shifts influenced by the

electronegativity of the attached halogens.

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the aldehyde

functional group. A strong, sharp absorption band corresponding to the C=O stretch of the

aromatic aldehyde would be prominent, typically appearing in the range of 1690-1715 cm⁻¹.

Additional bands corresponding to C-H stretches of the aromatic ring and the aldehyde, as

well as C-Cl and C-F bond vibrations, would also be present.[8]

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion

(M⁺) peak at m/z 192 (for ³⁵Cl isotopes). A crucial feature would be the isotopic pattern

characteristic of two chlorine atoms: an (M)⁺ peak, an (M+2)⁺ peak approximately 65% the

intensity of M⁺, and an (M+4)⁺ peak approximately 10% the intensity of M⁺. This distinctive

pattern provides unambiguous confirmation of the presence of two chlorine atoms.
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Section 3: Experimental Determination of
Physicochemical Properties
To ensure data integrity, properties like melting point and solubility must be determined using

rigorous, well-controlled experimental protocols.

Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of 3,6-dichloro-2-fluorobenzaldehyde is

essential for a self-validating system. This process ensures that the material's identity, purity,

and key properties are confirmed before its use in critical applications.
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Workflow for Physicochemical Characterization

Initial Assessment

Property Determination

Structural Verification

Final Approval

Sample Receipt & Visual Inspection

Purity Check (e.g., TLC, HPLC)

Preliminary check

Melting Point Determination

If pure

Solubility Assessment

Confirm thermal properties

Spectroscopic Analysis (NMR, IR, MS)

Confirm solubility profile

Data Compilation & Batch Approval

Confirm structure

Click to download full resolution via product page

Caption: Logical workflow for the complete characterization of a sample.
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Protocol 1: Melting Point Determination (Capillary
Method)
This protocol describes a standard and reliable method for determining the melting point range,

a critical indicator of purity.[9]

Causality: A pure crystalline solid melts at a precise temperature over a narrow range (typically

0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break the

intermolecular forces, which results in a lower melting point and a broader melting range. This

protocol is designed to heat the sample slowly and uniformly to observe this transition

accurately.

Methodology:

Sample Preparation: Place a small amount of dry 3,6-dichloro-2-fluorobenzaldehyde onto

a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[10]

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample

into the sealed end. The packed sample should be 2-3 mm high.

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated

melting point apparatus. Ensure the thermometer is correctly positioned to accurately

measure the temperature of the block.[11]

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid

heating run to quickly identify the approximate melting temperature.

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate

melting point. Begin heating at a slow, controlled rate of 1-2°C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). This is

the onset of melting. Continue heating at the same slow rate and record the temperature at

which the last solid particle liquefies (T₂).[9]

Reporting: The melting point is reported as a range: T₁ - T₂. For 3,6-dichloro-2-
fluorobenzaldehyde, this should fall within the 60 - 63°C range for a pure sample.[4]
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Validation: It is good practice to run a sample of a known standard with a similar melting

point to confirm the apparatus is calibrated and functioning correctly.

Section 4: Synthesis and Reactivity Insights
Synthetic Pathway Overview
While various synthetic routes exist for halogenated benzaldehydes, a common industrial

approach involves the controlled chlorination and subsequent hydrolysis of a substituted

toluene. For a related isomer, 2-chloro-6-fluorobenzaldehyde, a method involves the

chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis using a solid superacid catalyst.

[12][13] A similar strategy could be envisioned for 3,6-dichloro-2-fluorobenzaldehyde, starting

from a corresponding toluene precursor.

Substituted Toluene

Free-Radical Chlorination
(e.g., Cl₂, light)

Benzyl Chloride Intermediate

Hydrolysis
(e.g., H₂O, Catalyst)

3,6-Dichloro-2-fluorobenzaldehyde

Click to download full resolution via product page

Caption: A generalized synthetic pathway for producing halogenated benzaldehydes.
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Reactivity Profile
The reactivity of 3,6-dichloro-2-fluorobenzaldehyde is dominated by the aldehyde group but

modulated by the halogen substituents.

Aldehyde Reactions: The carbonyl group is electrophilic and readily undergoes nucleophilic

addition reactions. This includes reactions like Knoevenagel condensation, Wittig reactions,

and reductive amination, making it a versatile starting point for building more complex

molecular scaffolds.[14]

Influence of Halogens: The electron-withdrawing nature of the chlorine and fluorine atoms

increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity

towards nucleophiles compared to unsubstituted benzaldehyde. These substituents also

deactivate the aromatic ring towards electrophilic aromatic substitution but can direct

incoming nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions under specific

conditions.

Section 5: Applications in Drug Discovery and
Research
3,6-Dichloro-2-fluorobenzaldehyde is not just a chemical curiosity; it is a high-value

intermediate. Its structure is tailored for applications where metabolic stability, potency, and

specific molecular interactions are paramount.

Agrochemicals: Halogenated aromatic compounds are foundational to many modern

pesticides and fungicides. This molecule serves as a precursor for creating active ingredients

with high efficacy.[1]

Pharmaceuticals: In drug discovery, the introduction of fluorine and chlorine can fine-tune a

lead compound's properties.[2][3] This aldehyde can be used to synthesize heterocyclic

compounds and other complex structures that form the core of new therapeutic agents. The

halogens can block sites of metabolic attack (improving drug half-life) or form specific

halogen bonds with target proteins (increasing binding affinity and potency).

Section 6: Safety and Handling
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Given its reactive nature and halogenated structure, proper handling of 3,6-dichloro-2-
fluorobenzaldehyde is essential. While a specific safety data sheet (SDS) for this exact

isomer is not available from all vendors, data from closely related compounds like 2-chloro-6-

fluorobenzaldehyde and other dichlorobenzaldehydes provide a strong basis for safe handling

protocols.[6][7][15]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of any dust or vapors.[15]

Hazards: Based on related compounds, it should be treated as a substance that can cause

skin and serious eye irritation, as well as potential respiratory irritation.[5][6][7] Avoid contact

with skin and eyes, and do not ingest.[6]

Storage: As it is air-sensitive, the compound should be stored in a tightly sealed container

under an inert atmosphere (e.g., argon or nitrogen).[4] Store in a cool, dry place away from

incompatible materials such as strong oxidizing agents and strong bases.[6][15]

Conclusion
3,6-Dichloro-2-fluorobenzaldehyde is a strategically designed chemical intermediate whose

value lies in the precise arrangement of its functional groups and halogen substituents. Its

defined melting point, susceptibility to oxidation, and characteristic reactivity make it a powerful

tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding

of its physicochemical properties, supported by rigorous experimental verification and

adherence to strict safety protocols, is the key to unlocking its full potential in the synthesis of

novel and impactful molecules.

References
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

Thermo Scientific. (n.d.). 3,6-Dichloro-2-fluorobenzaldehyde, 97%. Retrieved from [Link]

PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1390722?utm_src=pdf-body
https://www.benchchem.com/product/b1390722?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC161511000&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10513~~PDF~~MTR~~CGV4~~EN~~2025-09-18%2016:46:19~~2-Chloro-6-fluorobenzaldehyde~~
https://pim-resources.coleparmer.com/sds/89646.pdf
https://pim-resources.coleparmer.com/sds/89646.pdf
https://www.sigmaaldrich.com/US/en/sds/aldrich/35350
https://pim-resources.coleparmer.com/sds/89646.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-fluorobenzaldehyde
https://www.fishersci.com/store/msds?partNumber=AC161511000&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10513~~PDF~~MTR~~CGV4~~EN~~2025-09-18%2016:46:19~~2-Chloro-6-fluorobenzaldehyde~~
https://www.fishersci.com/store/msds?partNumber=AC161511000&countryCode=US&language=en
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/15425177
https://www.fishersci.com/store/msds?partNumber=AC161511000&countryCode=US&language=en
https://pim-resources.coleparmer.com/sds/89646.pdf
https://www.benchchem.com/product/b1390722?utm_src=pdf-body
https://en.wikipedia.org/wiki/2-Chloro-6-fluorobenzaldehyde
https://www.benchchem.com/product/b1390722?utm_src=pdf-body
https://www.fishersci.no/shop/products/3-6-dichloro-2-fluorobenzaldehyde-97-thermo-scientific/11482287
https://pubchem.ncbi.nlm.nih.gov/compound/53440603
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patsnap. (2018). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.

PubChem. (n.d.). 2,3,6-Trichlorobenzaldehyde. Retrieved from [Link]

University of Technology. (2021). experiment (1) determination of melting points. Retrieved

from [Link]

Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point

Determination. Retrieved from [Link]

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-

containing molecules for drug discovery: A critical review. Retrieved from [Link]

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

vlab.co.in. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

Retrieved from [Link]

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. Retrieved

from [Link]

Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and

Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from

[Link]

NIST. (n.d.). Benzaldehyde, 3,5-dichloro-2-hydroxy-. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/20781
https://uotechnology.edu.iq/ce/Lectures/Maysara%20A.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A_Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773955/
https://www.chem.ucalgary.ca/courses/351/laboratory/melting.pdf
https://www.clarion.edu/academics/colleges-and-schools/college-of-arts-and-sciences/school-of-sciences/chemistry/files/sim/melting_point.pdf
http://vlab.co.in/ba-college-of-engineering-and-technology-ghazipur/B.Sc-I-Year-Organic-Chemistry-Lab/manual.pdf
https://www.coleparmer.com/msds/AC11316_msds.pdf
https://www.fbscience.com/Fine-Chem-Eng/article/2024/1000002FCE20240026.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C90608&Type=IR-SPEC&Index=1
https://www.benchchem.com/product/b1390722?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. pdf.benchchem.com [pdf.benchchem.com]

2. img01.pharmablock.com [img01.pharmablock.com]

3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

4. 3,6-Dichloro-2-fluorobenzaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo
Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

5. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. fishersci.com [fishersci.com]

7. assets.thermofisher.com [assets.thermofisher.com]

8. 2,3,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 20781 - PubChem
[pubchem.ncbi.nlm.nih.gov]

9. chem.libretexts.org [chem.libretexts.org]

10. davjalandhar.com [davjalandhar.com]

11. pennwest.edu [pennwest.edu]

12. pdf.benchchem.com [pdf.benchchem.com]

13. pdf.benchchem.com [pdf.benchchem.com]

14. ojs.wiserpub.com [ojs.wiserpub.com]

15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

16. sigmaaldrich.com [sigmaaldrich.com]

To cite this document: BenchChem. [Introduction: The Strategic Importance of Halogenated
Benzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390722#physicochemical-properties-of-3-6-
dichloro-2-fluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1390722?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

